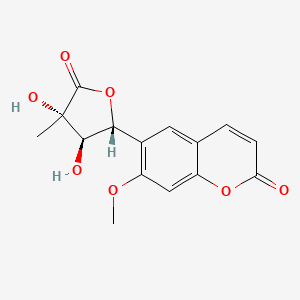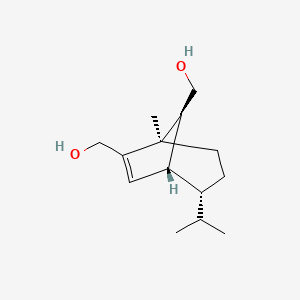
PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .
Applications De Recherche Scientifique
Affinity Matrices in Protein Binding : Analogs of dipalmitoyl phosphatidic acid and phosphatidylinositol bisphosphate were synthesized and immobilized to study protein binding. This research demonstrates the potential of PtdIns-(4)-P1 analogs in exploring protein-lipid interactions (Lim et al., 2002).
Molecular Recognition and Biological Roles : The interaction of PtdIns(5)P with the tumor suppressor protein ING2 and its role in chromatin modification were explored. The study used analogs of PtdIns(5)P, including dipalmitoyl PtdIns(5)P, to investigate these biological processes (Huang et al., 2007).
Effects on Electron Donor-Acceptor Molecules : The interaction of tetraalkylammonium salts, commonly used as phase-transfer catalysts, with dipolar systems and their influence on the properties of these systems was investigated. This research can provide insights into the roles of ammonium salts in various chemical applications (Karmakar & Samanta, 2001).
Synthesis of Metabolically Stabilized Analogues : The synthesis of metabolically stabilized analogs of phosphatidylinositol-3-phosphate, using dipalmitoyl chains, provides tools to study lipid-mediated cell physiology changes (Xu et al., 2006).
Role in Cell Motility : PtdIns(3,4,5)P3, including its dipalmitoyl form, was found to increase the motility of cells, acting through protein kinase C activation. This underscores the importance of phosphoinositides in cellular movement and signaling (Derman et al., 1997).
Studying Cellular Events Mediated by Phosphoinositides : Synthesized analogs of PtdIns(3,4,5)P(3), including the dipalmitoyl variant, showed agonist activity for cellular events mediated by this phosphoinositide (Zhang et al., 2008).
Phosphatidylinositol in Plant Stress Response : The study on Arabidopsis plants showed that PtdIns(4,5)P(2) synthesis increases in response to stress, suggesting a signaling pathway involving phosphatidylinositol bisphosphate in plant stress responses (Dewald et al., 2001).
Propriétés
Nom du produit |
PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt) |
|---|---|
Formule moléculaire |
C41H78O16P2 · 2NH4 |
Poids moléculaire |
925.1 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
Clé InChI |
OPINFWRRUYYMQL-JFAQSPRRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |
Synonymes |
DPPI-4-P1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)




